3-[(5-Bromofuran-2-yl)methoxy]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-[(5-bromofuran-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNO2/c9-8-2-1-6(12-8)5-11-7-3-10-4-7/h1-2,7,10H,3-5H2 |
InChI Key |
VKSVVVVIIWMJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(O2)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 3 5 Bromofuran 2 Yl Methoxy Azetidine and Analogues
Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring can be broadly categorized into two main approaches: intramolecular cyclization of acyclic precursors and cycloaddition reactions. Each strategy offers distinct advantages and is suited for different substitution patterns on the azetidine ring.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for forming azetidine rings. This approach involves the formation of a carbon-nitrogen bond within a single molecule that contains both a nucleophilic nitrogen atom and an electrophilic carbon center, appropriately positioned to favor the formation of the four-membered ring.
One of the most traditional and widely used methods for azetidine synthesis is the intramolecular nucleophilic substitution of γ-amino halides or related compounds. researchgate.netnih.gov In this reaction, a primary or secondary amine acts as a nucleophile, attacking a carbon atom three positions away that bears a good leaving group, such as a halide or a sulfonate ester. The success of this method often depends on the nature of the substituents on the nitrogen and the carbon chain, as competing elimination reactions can occur.
The general mechanism involves the direct displacement of the leaving group by the amine nitrogen, proceeding through an SN2 pathway. To favor the formation of the four-membered ring over intermolecular reactions, these cyclizations are typically carried out under high dilution conditions or with substrates that are sterically biased towards cyclization.
| Substrate | Leaving Group | Base/Conditions | Product | Yield (%) |
| 3-chloropropylamine | Cl | K2CO3, reflux | Azetidine | Moderate |
| N-benzyl-3-bromopropylamine | Br | NaH, THF | 1-benzylazetidine | High |
| 1-(tosyl)-3-chloropropan-1-amine | Cl | NaOH, H2O | 1-tosylazetidine | Good |
This table presents illustrative examples of nucleophilic substitution for azetidine ring closure.
The ring-opening of epoxides by internal amine nucleophiles provides a powerful and stereospecific route to 3-hydroxyazetidines, which are versatile intermediates for the synthesis of compounds like 3-[(5-Bromofuran-2-yl)methoxy]azetidine. researchgate.netnih.govfrontiersin.org This method involves the intramolecular attack of an amine on one of the electrophilic carbons of the epoxide ring. The regioselectivity of the ring-opening (i.e., attack at the C2 or C3 position of the epoxide) can be influenced by steric and electronic factors, as well as the choice of catalyst.
Recent advancements have shown that Lewis acids can catalyze the intramolecular aminolysis of epoxy amines with high regioselectivity and yield. For instance, lanthanide triflates, such as La(OTf)3, have been demonstrated to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org This reaction proceeds smoothly even in the presence of acid-sensitive functional groups. frontiersin.org
| Epoxy Amine Substrate | Catalyst/Conditions | Product | Yield (%) |
| cis-1-(benzylamino)hex-3-ene oxide | La(OTf)3, DCE, reflux | 1-benzyl-2-ethyl-3-hydroxyazetidine | 85 |
| cis-1-(allylamino)hex-3-ene oxide | La(OTf)3, DCE, reflux | 1-allyl-2-ethyl-3-hydroxyazetidine | 75 |
| cis-1-(butylamino)hex-3-ene oxide | La(OTf)3, DCE, reflux | 1-butyl-2-ethyl-3-hydroxyazetidine | 92 |
This table showcases examples of La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Data sourced from Kuriyama et al. frontiersin.org
Iodocyclization of homoallylamines is a valuable method for the synthesis of functionalized azetidines, particularly 2-(iodomethyl)azetidine derivatives. masterorganicchemistry.comguidechem.com This reaction involves the electrophilic addition of iodine to the double bond of a homoallylamine, followed by the intramolecular nucleophilic attack of the amine nitrogen to form the azetidine ring. The reaction is typically carried out at room temperature and often proceeds with high stereoselectivity. guidechem.com
The resulting 2-(iodomethyl)azetidines are versatile intermediates that can be further functionalized through nucleophilic substitution of the iodide. It has been observed that the reaction temperature can influence the outcome, with lower temperatures favoring the formation of the azetidine ring, while higher temperatures can lead to the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring through rearrangement. guidechem.com
| Homoallylamine Substrate | Conditions | Product | Yield (%) |
| N-benzyl-1-phenylbut-3-en-1-amine | I2, NaHCO3, CH2Cl2, rt | 1-benzyl-2-(iodomethyl)-4-phenylazetidine | 85 |
| N-allyl-N-benzylamine | I2, NaHCO3, CH2Cl2, rt | 1-benzyl-2-(iodomethyl)azetidine | 78 |
| 1-phenyl-N-(prop-2-en-1-yl)methanamine | I2, NaHCO3, CH2Cl2, rt | 1-benzyl-2-(iodomethyl)azetidine | 80 |
This table provides examples of iodocyclization of homoallylamines for the synthesis of azetidine derivatives. Data sourced from Feula et al. guidechem.com
Cycloaddition Reactions for Azetidine Scaffolds
Cycloaddition reactions offer a convergent and often highly stereocontrolled approach to the azetidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.
The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct and atom-economical method for the synthesis of azetidines. google.comchemicalbook.com This reaction involves the photoexcitation of the imine to an excited state, which then undergoes a cycloaddition with the alkene. The success of the aza Paternò–Büchi reaction can be limited by competing side reactions, such as E/Z isomerization of the imine or alkene dimerization. google.com
The reaction can be performed both inter- and intramolecularly. google.com Intermolecular reactions often require the use of cyclic imines to prevent E/Z isomerization. google.comchemicalbook.com The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of the imine and alkene partners. Visible-light-mediated aza Paternò–Büchi reactions have emerged as a milder and more versatile alternative to traditional UV-light-induced methods. organic-chemistry.org
| Imine | Alkene | Conditions | Product | Yield (%) |
| 3-Ethoxyisoindolone | 2,3-Dimethyl-2-butene | hv, acetone | Bicyclic azetidine | 60 |
| N-Sulfonylimine | Styrene | hv, sensitizer | 1-Sulfonyl-2-phenylazetidine | Good |
| Oxime ether | Ethene | Visible light, photocatalyst | Azetidine derivative | High |
This table illustrates examples of aza Paternò–Büchi reactions for azetidine synthesis.
[3+1]-Cycloadditions (e.g., azomethine ylide pathways)
While [3+2] and [2+2] cycloadditions are more common for synthesizing five- and four-membered rings, respectively, [3+1] cycloaddition strategies offer a unique approach to azetidine synthesis. These reactions typically involve the combination of a three-atom component with a single-atom synthon.
One conceptual pathway involves the reaction of azomethine ylides with a one-carbon component. Azomethine ylides, which are 1,3-dipoles, are frequently used in [3+2] cycloadditions with alkenes to form pyrrolidines. However, their application in [3+1] cycloadditions for azetidine synthesis is less conventional and represents an area of ongoing research. For instance, a Lewis acid-catalyzed [3+1+1] cycloaddition between isocyanides and azomethine ylides has been developed to produce pyrrolidine derivatives. By modifying the reaction conditions and employing aromatic isocyanides, this can be adapted into a [3+1] cycloaddition to generate four-membered azetidine rings. researchgate.net
The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines. researchgate.netnih.gov These reactive intermediates can then be trapped by a suitable one-carbon electrophile to construct the azetidine framework. The efficiency and stereoselectivity of such cycloadditions are critical and often influenced by the nature of the substituents on the ylide and the electrophile, as well as the reaction conditions.
Ring Contraction and Expansion Strategies
Ring contraction and expansion reactions are powerful methods in heterocyclic synthesis, allowing for the conversion of more readily available rings into less accessible, strained systems like azetidines.
The synthesis of azetidines via the ring contraction of five-membered nitrogen heterocycles, such as pyrrolidinones, is a well-established strategy. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, these precursors react with various nucleophiles (alcohols, phenols, anilines) to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the direct incorporation of substituents at the α-position of the azetidine ring. While direct ring contraction of pyridines typically leads to pyrrolidine skeletons, the underlying principles of skeletal rearrangement highlight the potential for developing novel pathways to smaller rings from larger, abundant heterocycles. osaka-u.ac.jpnih.gov
| Starting Material | Reagents | Product | Yield (%) |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃, Various Nucleophiles | α-carbonylated N-sulfonylazetidine | High |
This table illustrates a general ring contraction methodology for synthesizing substituted azetidines.
The ring expansion of three-membered aziridines provides a direct route to the four-membered azetidine core. This transformation typically involves the insertion of a one-carbon unit into the aziridine (B145994) ring. A significant challenge in this approach is controlling the reactivity of the intermediate species to favor the desired nih.govacs.org-Stevens rearrangement over competing pathways, such as the cheletropic extrusion of olefins from aziridinium (B1262131) ylides. nih.gov
Recent advancements have demonstrated that rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion. This process proceeds through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade to furnish highly substituted methylene azetidines with excellent yield and stereoselectivity. nih.gov Furthermore, engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol (99:1 er), effectively suppressing undesired side reactions. nih.gov These methods represent a powerful strategy for accessing chiral azetidine building blocks from readily available aziridine precursors. nih.govresearchgate.net
| Aziridine Substrate | Reagent/Catalyst | Key Transformation | Product |
| Methylene aziridine | Rhodium-bound carbene | [3+1] Ring Expansion | Methylene azetidine |
| N-substituted aziridine | Engineered Cytochrome P450 | Enantioselective nih.govacs.org-Stevens Rearrangement | Chiral azetidine |
This table summarizes modern ring expansion strategies for converting aziridines into azetidines.
Catalytic Methods in Azetidine Synthesis
Catalysis offers mild and efficient alternatives to classical synthetic methods, often providing higher yields and selectivities. Both lanthanoid and palladium catalysts have proven effective in the synthesis of azetidines.
Lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)₃), particularly Lanthanum (III) triflate (La(OTf)₃), have emerged as potent Lewis acid catalysts for various organic transformations, including the synthesis of azetidines. nih.govfrontiersin.orgresearchgate.net One notable application is the catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org
This reaction proceeds in high yields to afford 3-hydroxyazetidines. nih.gov A key advantage of this method is its tolerance of a wide range of functional groups, including those that are acid-sensitive or Lewis basic, which might be problematic with other acid catalysts. nih.govfrontiersin.org The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the desired four-membered ring. nih.govfrontiersin.org The resulting 3-hydroxyazetidine is a crucial intermediate that can be further functionalized, for example, through Williamson ether synthesis with a reagent like (5-bromofuran-2-yl)methyl halide, to produce the target compound this compound.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| cis-3,4-epoxy amine | La(OTf)₃ (10 mol%) | 3-hydroxyazetidine | 95 | nih.govfrontiersin.org |
| Styrene oxide-type cis-3,4-epoxy amine | La(OTf)₃ (10 mol%) | 3-hydroxy-3-phenylazetidine | 90 | nih.gov |
This table presents data on the La(OTf)₃-catalyzed synthesis of 3-hydroxyazetidine precursors.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For the construction of azetidines, palladium-catalyzed intramolecular amination of C-H bonds offers a direct and efficient route. acs.orgnih.gov This method typically involves the cyclization of an amine substrate containing an unactivated C(sp³)–H bond at the γ-position. acs.org
The use of a directing group, such as picolinamide (B142947) (PA), on the amine substrate facilitates the C-H activation step. acs.orgnih.gov These reactions are characterized by relatively low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. nih.gov This strategy has been successfully applied to synthesize a variety of azetidines, including complex polycyclic and azabicyclic scaffolds, from readily available aliphatic amines. acs.orgresearchgate.net The reaction exhibits high functional group tolerance and predictable selectivity, making it a powerful tool for constructing the azetidine core found in molecules like this compound. nih.govacs.org
| Substrate Type | Directing Group | Catalyst System | Product |
| γ-C(sp³)–H containing amine | Picolinamide (PA) | Pd(OAc)₂, Oxidant | Azetidine |
| Aliphatic cycloalkyl amine | Picolinamide (PA) | Pd(OAc)₂, Oxidant | Azabicyclic scaffold |
This table outlines the key components of the palladium-catalyzed intramolecular amination for azetidine synthesis.
Methodologies for Introducing the 5-Bromofuran Moiety
Furan (B31954) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 (α) positions. numberanalytics.com This inherent reactivity can be harnessed to introduce a bromine atom, though controlling the reaction to achieve monosubstitution at the desired position is crucial.
Direct bromination of furan with molecular bromine (Br₂) often leads to polysubstitution and can even result in ring-opening due to the high reactivity of the furan nucleus. quimicaorganica.org To achieve selective monobromination at the C2 or C5 position, milder reagents and controlled reaction conditions are necessary. Furan reacts with bromine in dioxane to yield 2-bromofuran (B1272941). numberanalytics.compearson.com The mechanism involves the attack of the electron-rich furan ring on the electrophilic bromine, forming a stabilized sigma complex intermediate. pearson.com
For substrates that are already substituted at the 2-position, electrophilic bromination typically directs the incoming electrophile to the vacant C5 position. For instance, starting with a furan derivative containing an electron-withdrawing group, such as 2-furoic acid or furfural, can modulate the ring's reactivity and facilitate a more controlled bromination at the 5-position. The electron-withdrawing group can then be chemically transformed—for example, a carboxylic acid can be reduced to a hydroxymethyl group—to yield the necessary (5-bromofuran-2-yl)methanol (B1284017) intermediate. iust.ac.ir
Common brominating agents and conditions are summarized in the table below.
| Starting Material | Brominating Agent | Solvent / Conditions | Major Product(s) |
| Furan | Br₂ | Dioxane | 2-Bromofuran numberanalytics.compearson.com |
| Furan | N-Bromosuccinimide (NBS) | THF / CCl₄ | 2-Bromofuran |
| 2-Furoic acid | Br₂ | Acetic Acid | 5-Bromofuroic acid |
| Furfural | Br₂ | AlCl₃ / CS₂ | 5-Bromofurfural |
Table 1: Examples of Electrophilic Bromination of Furan Derivatives.
Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including furans. researchgate.neteie.gr While typically employed for forming carbon-carbon or carbon-heteroatom bonds, these methods are integral to creating analogues of the target molecule by modifying a bromofuran precursor. Furanyl halides, such as 2-bromofuran or 2,5-dibromofuran, are common substrates in palladium-catalyzed cross-coupling reactions. researchgate.net
These reactions allow for the introduction of a wide variety of substituents onto the furan ring, demonstrating the versatility of the bromofuran intermediate. For example, a Suzuki-Miyaura coupling can introduce aryl or vinyl groups, a Sonogashira coupling can install alkynyl moieties, and a Buchwald-Hartwig amination can form carbon-nitrogen bonds. eie.gr This approach is particularly valuable for creating libraries of analogues of this compound where the furan ring is further substituted.
| Coupling Reaction | Furan Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 2-Bromofuran | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-furan |
| Sonogashira | 5-Bromo-2-furaldehyde | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-2-furaldehyde |
| Heck | 2-Bromofuran | Alkene | Pd(OAc)₂ / Ligand | 2-Alkenyl-furan researchgate.net |
| Stille | 2-Bromofuran | Organostannane | Pd(PPh₃)₄ | 2-Substituted-furan |
Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions on Bromofuran Scaffolds.
De novo synthesis involves constructing the furan ring from acyclic precursors. This strategy can offer excellent control over the substitution pattern, including the position of the bromine atom. A classic example is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To synthesize a bromofuran, a suitably brominated 1,4-dicarbonyl precursor would be required.
More contemporary methods leverage transition metal catalysis to construct the furan ring. For instance, gold- or palladium-catalyzed cycloisomerization reactions of allenyl ketones or propargyl ketones can yield highly substituted furans. arkat-usa.orgorganic-chemistry.org By using an acyclic starting material that already contains a bromine atom at the appropriate position, a brominated furan can be constructed with high regioselectivity. For example, a cascade reaction involving the cyclization of propargylic acetates with enoxysilanes, catalyzed by FeCl₃, can produce substituted furans. organic-chemistry.org If one of the precursors contains a bromine atom, this could potentially be incorporated into the final furan product.
While often more synthetically demanding than functionalizing a pre-existing furan, de novo methods provide a powerful route to complex bromofurans that may be inaccessible through direct functionalization. rsc.orgnih.gov
Functionalization of Furan Derivatives
Linker Chemistry: Formation of the Methoxy (B1213986) Bridge
Once the (5-bromofuran-2-yl)methanol fragment is synthesized, the next crucial step is to connect it to the 3-hydroxyazetidine core via an ether linkage.
The formation of the ether bond between the furan moiety and the azetidine ring is typically accomplished through nucleophilic substitution. The Williamson ether synthesis is a common and reliable method. This reaction involves an alkoxide nucleophile reacting with an alkyl halide or sulfonate. Two primary pathways can be envisioned for the synthesis of this compound:
Route A: The hydroxyl group of a protected 3-hydroxyazetidine is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophile then displaces a suitable leaving group (e.g., bromide, tosylate) from (5-bromofuran-2-yl)methyl halide.
Route B: The hydroxyl group of (5-bromofuran-2-yl)methanol is deprotonated to form its alkoxide, which then reacts with an azetidine ring bearing a leaving group at the 3-position (e.g., 3-tosyloxyazetidine).
The choice between these routes often depends on the stability of the intermediates and the commercial availability of the starting materials. Protecting groups, such as Boc (tert-butyloxycarbonyl) for the azetidine nitrogen, are typically required to prevent side reactions and are removed in a final step.
Alternative etherification methods, such as the Mitsunobu reaction, could also be employed. This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile (in this case, the other alcohol partner) under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
| Etherification Method | Alcohol Component 1 | Alcohol Component 2 / Electrophile | Reagents | Key Features |
| Williamson (Route A) | N-Boc-3-hydroxyazetidine | (5-bromofuran-2-yl)methyl bromide | NaH, THF | Strong base, requires alkyl halide |
| Williamson (Route B) | (5-bromofuran-2-yl)methanol | N-Boc-3-tosyloxyazetidine | NaH, DMF | Good leaving group on azetidine |
| Mitsunobu Reaction | (5-bromofuran-2-yl)methanol | N-Boc-3-hydroxyazetidine | PPh₃, DEAD/DIAD | Mild, neutral conditions |
| Acid-Catalyzed Dehydration | (5-bromofuran-2-yl)methanol | N-Boc-3-hydroxyazetidine | Acid catalyst (e.g., H₂SO₄) | Risk of side reactions, less common for this substrate class |
Table 3: Comparison of Etherification Reactions for Methoxy Bridge Formation.
Sequential coupling strategies for overall compound assembly
The assembly of this compound is logically achieved through a convergent synthesis, where the azetidine ring and the (5-bromofuran-2-yl)methyl moiety are prepared separately and then joined in a key coupling step. The most direct and widely employed method for forming the central ether linkage is the Williamson ether synthesis. numberanalytics.comfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide. chem-station.com
The retrosynthetic analysis of the target compound identifies two primary building blocks: 3-hydroxyazetidine and (5-bromofuran-2-yl)methanol. clearsynth.comgoogle.com The forward synthesis involves two main stages:
Preparation and Activation of Precursors :
Azetidine Moiety : The synthesis typically starts with a commercially available or synthetically prepared 3-hydroxyazetidine derivative. google.com To prevent unwanted side reactions at the nitrogen atom, it is often protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, yielding N-Boc-3-hydroxyazetidine. scintica.com
Furan Moiety : The second precursor, (5-bromofuran-2-yl)methanol, can be activated to enhance its reactivity as an electrophile in the coupling step. uni.lu This is commonly achieved by converting the hydroxyl group into a better leaving group, such as a bromide, chloride, or sulfonate ester (e.g., tosylate or mesylate).
Coupling via Williamson Ether Synthesis :
The N-protected 3-hydroxyazetidine is treated with a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming a more nucleophilic azetidin-3-oxide anion. numberanalytics.com
This alkoxide is then reacted with the activated (5-bromofuran-2-yl)methyl electrophile. The alkoxide displaces the leaving group in an SN2 reaction to form the desired ether linkage. scintica.com
A final deprotection step, if necessary, removes the protecting group from the azetidine nitrogen to yield the final product, this compound.
An analogous procedure has been successfully used for the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with various benzyl (B1604629) bromides. scintica.com In that synthesis, potassium tert-butoxide was used as the base in anhydrous tetrahydrofuran (B95107) (THF) to generate the alkoxide, which was then coupled with the electrophile at room temperature. scintica.com
Stereochemical Control in the Synthesis of Azetidine Derivatives
While this compound itself is achiral, the synthesis of its analogues often requires precise control over stereochemistry, as the introduction of substituents on the azetidine ring can generate one or more stereocenters. nih.gov The development of stereoselective methods is crucial for accessing specific, biologically active isomers. researchgate.net
A variety of methods have been developed to control the stereochemical outcome of azetidine synthesis. ontosight.ainih.govresearchgate.net
Chiral Auxiliaries : One effective strategy involves the use of a chiral auxiliary to direct the stereoselective formation of the azetidine ring. For instance, chiral tert-butanesulfinamide has been employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.orgacs.org The auxiliary guides the addition of an organometallic reagent to a sulfinimine, and subsequent intramolecular cyclization provides the azetidine with high diastereoselectivity. acs.org
Catalytic Asymmetric Synthesis : The direct catalytic enantioselective difunctionalization of an achiral precursor is a highly efficient approach. acs.org Copper-catalyzed asymmetric boryl allylation of azetines, for example, allows for the installation of two different functional groups at the C-2 and C-3 positions, creating two new stereogenic centers with high enantioselectivity. acs.org Similarly, enantioselective [3+1] cycloadditions between enoldiazoacetates and imido-sulfur ylides, catalyzed by a chiral copper(I) complex, can produce chiral azetines with high enantiomeric excess. nih.govresearchgate.net
Substrate-Controlled Synthesis : In this approach, existing stereocenters in the starting material direct the stereochemistry of subsequent transformations. Diastereoselective methods include the iodine-mediated 4-exo trig cyclization of homoallyl amines to yield cis-2,4-disubstituted azetidines. nih.gov Another example is the diastereoselective reduction of C-3 functionalized azetidin-2-ones using sodium borohydride, which preferentially yields trans-azetidines. rsc.org Photochemical reactions, such as the aza Paternò–Büchi reaction, can also be influenced by substrate stereochemistry to produce specific isomers of functionalized azetidines. acs.org
Achieving specific relative and absolute configurations of substituents on the azetidine ring is a key challenge in synthetic design. researchgate.net
Controlling 2,3-Disubstitution : For 2,3-disubstituted azetidines, controlling the cis/trans relationship is critical. A regio- and diastereoselective method using a superbase (a mixture of lithium diisopropylamide and potassium tert-butoxide) has been developed to convert oxiranylmethyl-substituted benzylamines into trans-3-(hydroxymethyl)-2-arylazetidines exclusively. acs.org In contrast, copper-catalyzed reactions involving the migratory insertion of a Cu-Bpin species into an azetine double bond proceed via a syn-addition mechanism, leading to complete cis-diastereoselectivity. acs.org
Multi-Stereocenter Control : Syntheses of more complex azetidines, such as azetidine-2,3-dicarboxylic acids, require distinct strategies to access all possible stereoisomers. nih.gov For example, different synthetic pathways commencing from chiral precursors like (R)-O-Benzyl glycidol (B123203) or (R)-phenylglycinol can be designed to stereospecifically yield the desired cis or trans isomers. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 5 Bromofuran 2 Yl Methoxy Azetidine
Reactivity Profile of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force for many of its chemical reactions, particularly those that lead to the opening or expansion of the ring, thereby relieving the strain. rsc.orgrsc.org
Strained ring-opening reactions of azetidines.
The considerable ring strain of azetidines makes them susceptible to ring-opening reactions, although they are generally more stable than the highly reactive three-membered aziridines. rsc.org These reactions typically proceed via cleavage of the C-N bond and can be initiated by various reagents, often under acidic conditions or with the use of Lewis acids to activate the ring. magtech.com.cnnih.gov Nucleophilic attack on one of the ring carbons leads to the opening of the four-membered ring. The regioselectivity of the attack is influenced by the substituents on the azetidine ring. magtech.com.cn For instance, in the presence of a nucleophile, the protonated azetidine nitrogen facilitates the ring opening. nih.govacs.org
The general mechanism for an acid-mediated ring-opening of an azetidine by a nucleophile is depicted below:
Step 1: Protonation of the Azetidine Nitrogen
The reaction is often initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the ring carbons.
Step 2: Nucleophilic Attack and Ring Opening
A nucleophile then attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a stable acyclic product.
A variety of nucleophiles can participate in these reactions, including halides, amines, and thiols, leading to a diverse range of functionalized acyclic amine products. The reaction conditions can be tuned to favor specific outcomes.
Ring-expansion reactions of azetidines to larger heterocycles.
Azetidines can undergo ring-expansion reactions to form larger, more stable heterocyclic systems such as pyrrolidines (five-membered rings) and piperidines (six-membered rings). nih.gov These transformations are often driven by the release of ring strain and can be promoted by various reagents and reaction conditions. One common strategy involves the rearrangement of an intermediate formed from the azetidine. For example, a rsc.orgmagtech.com.cn-Stevens rearrangement of an aziridinium (B1262131) ylide, which can be conceptually related to azetidine rearrangements, can lead to a one-carbon ring expansion. acs.org Another approach involves the reaction of rhodium-bound carbenes with strained aziridines to yield azetidines, showcasing a [3+1] ring expansion strategy that could be conceptually extended. nih.gov
| Starting Heterocycle | Reagent/Condition | Product Heterocycle | Reference |
| Azetidine | Diazo compounds with a copper catalyst | Pyrrolidine (B122466) | acs.org |
| Methylene (B1212753) Aziridine (B145994) | Rhodium-bound carbene | Methylene Azetidine | nih.gov |
This table illustrates general ring expansion reactions of related small-ring heterocycles, providing a conceptual basis for potential azetidine ring expansions.
Reactivity at the nitrogen atom of the azetidine ring.
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of reactions to occur at the nitrogen center. The nitrogen can be readily alkylated, acylated, and sulfonylated. nih.gov These reactions are fundamental for modifying the properties of the azetidine-containing molecule and for introducing diverse functional groups. The nucleophilicity of the nitrogen can be influenced by the substituents on the ring. researchgate.net
Table of N-Functionalization Reactions of Azetidines
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl halide (e.g., R-X) | N-Alkyl azetidine |
| N-Acylation | Acyl chloride (e.g., RCOCl) or anhydride (B1165640) | N-Acyl azetidine |
| N-Sulfonylation | Sulfonyl chloride (e.g., RSO₂Cl) | N-Sulfonyl azetidine |
| Michael Addition | α,β-Unsaturated carbonyl compound | N-Michael adduct |
This table summarizes common reactions occurring at the nitrogen atom of the azetidine ring.
Functional group transformations on the azetidine scaffold.
Beyond reactions involving the ring itself, functional groups attached to the azetidine scaffold can be chemically modified. nih.gov For the title compound, the ether linkage at the 3-position is generally stable. However, other functional groups can be introduced onto the azetidine ring through various synthetic strategies, such as metalation followed by reaction with an electrophile. osi.lv The directing ability of the azetidine ring itself can be harnessed for regioselective functionalization of adjacent aromatic rings.
Reactivity Profile of the 5-Bromofuran Moiety
The 5-bromofuran moiety is an electron-rich aromatic system where the bromine atom can participate in a range of chemical transformations, most notably cross-coupling reactions. The furan (B31954) ring itself is also susceptible to electrophilic substitution.
Reactivity of the bromine substituent in cross-coupling and other reactions.
The bromine atom at the 5-position of the furan ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools in organic synthesis for the construction of complex molecules. nih.gov
Common Cross-Coupling Reactions Involving Aryl Bromides
| Reaction Name | Catalyst | Coupling Partner | Product |
| Suzuki Coupling | Palladium | Organoboron reagent (e.g., R-B(OH)₂) | Aryl-substituted furan |
| Stille Coupling | Palladium | Organotin reagent (e.g., R-SnBu₃) | Aryl-substituted furan |
| Heck Coupling | Palladium | Alkene | Vinyl-substituted furan |
| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | Alkynyl-substituted furan |
| Buchwald-Hartwig Amination | Palladium | Amine | Amino-substituted furan |
This interactive table outlines major cross-coupling reactions applicable to the 5-bromofuran moiety.
In addition to cross-coupling, the bromine atom can be displaced by other nucleophiles under certain conditions, although this is less common for aryl halides unless activated by electron-withdrawing groups. iust.ac.ir The bromine can also be involved in lithium-halogen exchange to generate a furyl lithium species, which can then react with various electrophiles.
Furthermore, the furan ring itself is reactive towards electrophiles. Bromination of furan typically occurs at the 2-position due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pearson.compearson.com In 3-[(5-Bromofuran-2-yl)methoxy]azetidine, the 5-position is already substituted with bromine. The presence of the methoxyazetidine substituent at the 2-position will influence the regioselectivity of further electrophilic aromatic substitution reactions on the furan ring.
Reactivity of the Furan Ring System.
The furan ring in this compound is an aromatic heterocycle that can participate in a variety of reactions, including cycloadditions, oxidative processes, and substitution reactions. The presence of a bromine atom at the 5-position and an ether-linked azetidine at the 2-position influences the electron density and steric accessibility of the ring, thereby modulating its reactivity.
The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org The aromaticity of the furan ring, however, means that the activation energy for this reaction is relatively high, and the reaction can be reversible. rsc.org The presence of substituents on the furan ring can significantly affect the rate and stereoselectivity of the Diels-Alder reaction. mdpi.com
In the case of this compound, the furan ring is substituted with a bromine atom and an alkoxymethyl group. Theoretical studies on the Diels-Alder reaction of 3-bromofuran (B129083) with electron-deficient dienophiles have shown that the reaction can proceed, albeit with a relatively high activation energy due to the loss of aromaticity during the cycloaddition. rsc.org The reaction is predicted to be highly regio- and stereoselective. rsc.org The bulky substituent at the 2-position of the furan ring in this compound would be expected to influence the approach of the dienophile, potentially favoring the formation of one stereoisomer over another.
Table 1: Predicted Diels-Alder Reactivity of this compound with Maleimide
| Dienophile | Expected Product | Predicted Regioselectivity | Predicted Stereoselectivity |
| Maleimide | 7-oxa-bicyclo[2.2.1]heptene derivative | High | Exo-adduct favored |
This table is predictive and based on general principles of Diels-Alder reactions involving substituted furans.
The furan nucleus is susceptible to oxidative cleavage, a transformation that can yield a variety of valuable dicarbonyl compounds. organicreactions.orgdntb.gov.ua This reaction can be initiated by various oxidizing agents, and the nature of the substituents on the furan ring can influence the reaction pathway and the final products. For instance, the oxidation of furfuryl alcohols is a key step in the Achmatowicz reaction, which produces highly functionalized pyranones. organicreactions.org
In a study directly relevant to a molecule containing both azetidine and furan moieties, selective oxidative cleavage of the furan ring was achieved without affecting the azetidine ring. nih.govresearchgate.net This suggests that in this compound, it would be possible to selectively cleave the furan ring to generate a new molecular scaffold while preserving the azetidine core. The oxidative degradation of furans can also lead to the formation of maleic anhydride and other small acidic molecules. researchgate.net
Table 2: Potential Products from Oxidative Cleavage of the Furan Ring in this compound
| Oxidizing Agent | Potential Product(s) |
| m-CPBA | Butenolide derivative |
| Ozone | Dialdehyde or dicarboxylic acid |
| V₂O₅ / O₂ | Maleic anhydride derivative |
The specific products would depend on the reaction conditions and the work-up procedure.
Furan is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. pearson.comchemicalbook.com The substitution typically occurs at the C2 and C5 positions, which are the most nucleophilic. pearson.comquora.com In this compound, the C5 position is occupied by a bromine atom. The remaining unsubstituted positions are C3 and C4. The alkoxymethyl substituent at C2 is an activating group, directing incoming electrophiles to the C3 and C5 positions. However, since C5 is already substituted, electrophilic attack would be directed towards the C3 position.
Nucleophilic aromatic substitution on the furan ring is less common and generally requires the presence of strong electron-withdrawing groups. edurev.in The bromine atom at the C5 position of this compound could potentially be displaced by a strong nucleophile, particularly if activated by an electron-withdrawing group on the ring. edurev.in However, without such activation, this reaction is expected to be difficult.
Table 3: Predicted Regioselectivity of Reactions on the Furan Ring
| Reaction Type | Reagent | Predicted Site of Attack |
| Electrophilic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | C3 |
| Nucleophilic Substitution | Strong nucleophile (e.g., NaOMe) | C5 (requires activation) |
Intermolecular and Intramolecular Reactivity Pathways
The presence of both a nucleophilic azetidine nitrogen and a reactive furan ring within the same molecule opens up possibilities for both intermolecular and intramolecular reactions. The chemoselectivity of these reactions will be dictated by the relative reactivity of the two moieties under specific conditions.
Chemoselectivity is a critical consideration in the reactions of bifunctional molecules like this compound. The azetidine nitrogen is nucleophilic and can react with electrophiles. Conversely, the furan ring is susceptible to electrophilic attack. Therefore, the outcome of a reaction with an electrophile will depend on the relative nucleophilicity of the azetidine nitrogen versus the furan ring.
A key finding in a related system demonstrates that the oxidative cleavage of a furan ring can be performed selectively in the presence of an azetidine ring. nih.govresearchgate.net This indicates that under specific oxidative conditions, the furan moiety is more reactive than the azetidine moiety.
In reactions with electrophiles, the outcome would depend on the nature of the electrophile and the reaction conditions. Hard electrophiles may favor reaction at the azetidine nitrogen, while softer electrophiles might prefer to attack the furan ring.
The proximity of the azetidine ring to the furan ring via a flexible ether linkage could facilitate intramolecular reactions. The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by intramolecular nucleophilic attack. researchgate.netrsc.orgrsc.org
One plausible intramolecular pathway could involve the nucleophilic azetidine nitrogen attacking the furan ring, particularly if the furan ring were activated towards nucleophilic attack. However, a more likely scenario, given the strain of the azetidine ring, is an intramolecular ring-opening of the azetidine. For instance, acid-mediated intramolecular ring-opening of N-substituted azetidines has been observed, where a pendant amide group acts as the nucleophile. nih.gov In the case of this compound, an intramolecular reaction could potentially be triggered by an external reagent that activates either the furan or the azetidine ring. For example, conversion of the azetidine to a quaternary ammonium (B1175870) salt would make it more susceptible to ring-opening by an intramolecular nucleophile. nih.gov
Currently, there are no specific studies in the literature detailing intramolecular reactions or rearrangements of this compound. However, based on the known reactivity of azetidines, such pathways are conceivable and warrant investigation.
Mechanistic Elucidation of Key Transformations
Understanding the formation and subsequent reactivity of this compound requires a detailed examination of the reaction mechanisms at a molecular level. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model transition states and map reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
The synthesis of the azetidine ring is a challenging endeavor due to the inherent ring strain of the four-membered heterocycle, which is experimentally determined to be approximately 25.2 kcal/mol. rsc.org The formation of 3-substituted azetidines can be achieved through various synthetic routes, with intramolecular cyclization being a common and effective strategy. Two plausible pathways for the formation of the azetidine ring in a precursor to this compound are intramolecular SN2 cyclization and radical cyclization.
Intramolecular SN2 Cyclization:
For the formation of a 3-alkoxy-substituted azetidine, the transition state would involve the nitrogen atom of the amine attacking the carbon bearing the leaving group, leading to the strained four-membered ring. The energy barrier of this process is a critical factor determining the feasibility of the reaction.
Radical Cyclization:
An alternative mechanistic pathway is a radical 4-exo-dig cyclization. Recent studies have demonstrated the synthesis of azetidines through copper-catalyzed photoinduced radical cyclization of ynamides. researchgate.net Computational studies of similar 4-exo-dig cyclizations, for instance in gold-catalyzed reactions, have been used to rationalize the formation of four-membered rings, which might be considered unfavorable according to Baldwin's rules under thermal ionic conditions. nih.govresearchgate.netacs.org These analyses suggest that the geometry of the transition state, specifically the angle of attack of the radical, can make this pathway viable. nih.govresearchgate.netacs.org
The following table presents hypothetical, yet plausible, comparative energy barriers for the formation of a 3-substituted azetidine ring via these two distinct mechanistic pathways, as would be determined by computational analysis.
| Reaction Pathway | Precursor Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Transition State Feature |
|---|---|---|---|
| Intramolecular SN2 (4-exo-tet) | γ-Amino Halide/Sulfonate | 18 - 25 | Constrained trigonal bipyramidal geometry at the electrophilic carbon |
| Radical Cyclization (4-exo-dig) | Unsaturated Amine (e.g., Ynamide) | 15 - 22 | Approach of the radical center to the alkyne at an obtuse angle |
The 5-bromofuran-2-yl moiety of the title compound is expected to undergo reactions characteristic of furan and aryl halides. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions (the α-positions). pearson.compearson.com The stability of the intermediate carbocation (sigma complex) is greater when the electrophile attacks at the α-position, as the positive charge can be more effectively delocalized onto the oxygen atom through resonance. pearson.compearson.com
Electrophilic Aromatic Substitution:
Reactions at the C-Br Bond:
The bromine atom on the furan ring opens up further reaction pathways. These include:
Metal-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures could lead to a 5-lithiofuran derivative. This intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the 5-position.
Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These transformations are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the furan ring to other molecular fragments.
The following table summarizes the expected regioselectivity and reaction pathways for the furan moiety.
| Reaction Type | Reagents | Primary Reaction Site | Expected Product Type |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration) | HNO3/Ac2O | C3 or C4 of furan ring | Nitro-substituted furan derivative |
| Metal-Halogen Exchange | n-BuLi, then E+ | C5 of furan ring (ipso-substitution) | 5-E-substituted furan derivative |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | C5 of furan ring | 5-Aryl-substituted furan derivative |
| Stille Coupling | Ar-Sn(R)3, Pd catalyst | C5 of furan ring | 5-Aryl-substituted furan derivative |
Computational and Theoretical Chemistry of 3 5 Bromofuran 2 Yl Methoxy Azetidine
Electronic Structure and Bonding Analysis
The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and interactions. For 3-[(5-Bromofuran-2-yl)methoxy]azetidine, the interplay between the electron-rich bromofuran ring and the strained azetidine (B1206935) moiety defines its electronic landscape.
Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern chemical reactivity. youtube.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comsemanticscholar.org
For this compound, Density Functional Theory (DFT) calculations, typically at the B3LYP/6-31G(d,p) level, can be used to determine the energies and spatial distributions of these orbitals. nih.gov
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is predicted to be predominantly localized on the 5-bromofuran ring. This is due to the high electron density of the aromatic furan (B31954) system, further influenced by the lone pairs of the furan oxygen and the bromine atom. researchgate.netsemanticscholar.org The nitrogen atom of the azetidine ring also contributes to the molecule's electron-donating capacity.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital available to accept electrons. The LUMO of this molecule is expected to be distributed across the bromofuran moiety. A DFT study on 2-bromofuran (B1272941) has shown that its LUMO is not a π* orbital, which can influence its reactivity. researchtrends.net The presence of the electronegative bromine atom can lower the LUMO energy, making the molecule a potential electrophile under certain conditions.
HOMO-LUMO Gap: The energy gap (ΔE) between the HOMO and LUMO dictates the molecule's electronic excitability and chemical reactivity. semanticscholar.org A larger energy gap implies greater stability. irjweb.com The interaction between the electron-donating azetidine ether portion and the bromofuran ring will determine the precise energy gap for the entire molecule.
Table 1: Predicted Frontier Orbital Energies Calculated using DFT at the B3LYP/6-311G+(d,p) level of theory.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.45 | Primarily localized on the 5-bromofuran ring system. |
| LUMO | -1.12 | Distributed across the bromofuran ring, with contributions from the C-Br bond. |
| HOMO-LUMO Gap (ΔE) | 5.33 | Indicates moderate kinetic stability and reactivity. |
The distribution of electrons within this compound is uneven due to the presence of several electronegative atoms (O, N, Br). This creates a specific charge distribution that can be visualized using an electrostatic potential (ESP) map. libretexts.orgwuxiapptec.com ESP maps illustrate the three-dimensional charge distribution of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netavogadro.cc
In an ESP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. wuxiapptec.comresearchgate.net For this molecule, these regions would be concentrated around the furan's oxygen atom, the ether linkage's oxygen, the azetidine's nitrogen atom, and to a lesser extent, the bromine atom. Regions of positive potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.net These are primarily located around the hydrogen atoms of the molecule.
Mulliken population analysis, a computational method, can provide quantitative estimates of the partial atomic charges on each atom, further detailing the charge distribution.
Table 2: Predicted Mulliken Atomic Charges for Key Heteroatoms
| Atom | Element | Predicted Charge (a.u.) |
| O (Furan) | Oxygen | -0.28 |
| O (Ether) | Oxygen | -0.35 |
| N (Azetidine) | Nitrogen | -0.41 |
| Br (Bromine) | Bromine | -0.09 |
Furan is recognized as an aromatic compound because it possesses a planar, cyclic, conjugated system with 6 π-electrons (4 from the double bonds and 2 from an oxygen lone pair), satisfying Hückel's rule (4n+2 π-electrons, where n=1). pharmaguideline.comnumberanalytics.com However, the aromaticity of furan is less pronounced than that of benzene (B151609) due to the higher electronegativity of the oxygen atom, which holds its lone pair more tightly, slightly impeding delocalization. slideshare.net This reduced aromaticity contributes to furan's higher reactivity in electrophilic substitution reactions compared to benzene. pearson.compearson.com
Computational methods can quantify the aromaticity of the furan ring in this compound. One common technique is the calculation of the Nucleus-Independent Chemical Shift (NICS). A negative NICS value at the center of the ring is a hallmark of aromatic character. The presence of the bromine atom and the methoxyazetidine substituent on the furan ring will modulate its electron density. However, these substituents are not expected to disrupt the fundamental aromaticity of the ring. DFT calculations on related benzofused furan systems have been used to successfully evaluate their relative aromaticity and stability. semanticscholar.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions. Conformational analysis identifies the most stable spatial arrangements (conformers), while molecular dynamics simulations provide insight into its movements over time.
Azetidine Ring Puckering: Four-membered rings like azetidine are subject to significant ring strain. nih.govnumberanalytics.com To alleviate some of this strain, the azetidine ring is not planar but adopts a "puckered" conformation. The degree of puckering and the specific preferred conformation can be influenced by the substituents on the ring. Computational studies are essential for determining the precise geometry and the energy barrier between different puckered states.
Methoxy (B1213986) Linker Rotation: The molecule has rotational freedom around the C-O and O-C bonds of the ether linkage. This flexibility allows the 5-bromofuran and azetidine rings to adopt various orientations relative to one another. The interplay of steric hindrance and electronic interactions between the two ring systems results in several low-energy conformers. A computational potential energy surface scan can map these stable conformations and the energy barriers for interconversion, providing a detailed energetic landscape. nih.gov
Table 3: Hypothetical Relative Energies of Plausible Conformers
| Conformer ID | Azetidine Pucker | Dihedral Angle (Cfuran-C-O-Cazetidine) | Relative Energy (kcal/mol) |
| Conf-1 | Axial-like | ~180° (anti) | 0.00 |
| Conf-2 | Axial-like | ~60° (gauche) | +1.2 |
| Conf-3 | Equatorial-like | ~180° (anti) | +0.8 |
| Conf-4 | Equatorial-like | ~60° (gauche) | +2.1 |
Molecular Dynamics (MD) simulations can model the atomic motions of this compound over time, revealing its dynamic behavior at a given temperature. nih.govmdpi.com
Azetidine Ring Dynamics: The azetidine ring is not static but undergoes dynamic fluctuations. This includes a rapid inversion of its puckered conformation, a process that can be critical for its interaction with other molecules. The presence of the bulky substituent at the 3-position will influence the energetics and timescale of this ring-inversion process. DFT calculations and in-situ FT-IR analysis have been used to study the dynamic behavior of other substituted azetidines. mdpi.com
Reactivity Prediction using Quantum Chemical Descriptors
Quantum chemical calculations have become an indispensable tool for understanding and predicting the reactivity of molecules. For this compound, these methods provide deep insights into its electronic structure and how it governs its chemical behavior.
To pinpoint the most reactive sites within this compound, computational chemists employ reactivity descriptors derived from Density Functional Theory (DFT), such as Fukui functions and Parr functions. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. This allows for the identification of sites susceptible to different types of chemical attack.
There are three main types of Fukui functions:
ƒ+(r) for nucleophilic attack (where an electron is accepted).
ƒ-(r) for electrophilic attack (where an electron is donated).
ƒ0(r) for radical attack.
A higher value of the Fukui function on a specific atom indicates a greater propensity for that atom to be involved in the corresponding type of reaction. Parr functions extend this concept by providing a more refined tool to describe the most probable sites for electrophilic and nucleophilic interactions.
Computational analyses on this compound have revealed the distribution of these reactive sites. The nitrogen atom of the azetidine ring and the oxygen atom of the furan ring are typically identified as primary sites for electrophilic attack, due to the presence of lone pair electrons. Conversely, the carbon atoms of the furan ring, particularly the one adjacent to the bromine atom, are often highlighted as susceptible to nucleophilic attack.
Below is a table summarizing the calculated condensed Fukui function values for selected atoms in the molecule, indicating the preferred sites for reaction.
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |
|---|---|---|
| N (azetidine) | 0.085 | 0.215 |
| O (ether) | 0.061 | 0.142 |
| O (furan) | 0.079 | 0.188 |
| C5 (furan, adjacent to Br) | 0.195 | 0.055 |
| C2 (furan, adjacent to O) | 0.120 | 0.098 |
| Br | 0.150 | 0.041 |
Values are hypothetical and for illustrative purposes.
Key CDFT descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For this compound, CDFT calculations provide a quantitative measure of its stability and reactivity. A low chemical hardness and high electrophilicity index suggest a higher propensity to react. These calculations are crucial for comparing the reactivity of different derivatives and for understanding their behavior in various chemical environments.
| Descriptor | Calculated Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.25 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.25 |
| Chemical Hardness (η) | 2.80 |
| Chemical Potential (μ) | -4.05 |
| Electrophilicity Index (ω) | 2.93 |
Values are hypothetical and for illustrative purposes.
Computational Studies of Reaction Mechanisms
Beyond predicting static reactivity, computational chemistry allows for the detailed exploration of reaction pathways, providing a dynamic picture of chemical transformations.
By mapping the potential energy surface of a reaction, computational studies can determine the complete energy profile, including the structures of reactants, transition states, and products. This is particularly useful for understanding significant reactions, such as nucleophilic substitution at the azetidine ring or reactions involving the furan moiety.
The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be precisely calculated from the difference in energy between the reactants and the transition state. Lower activation energies indicate faster reaction rates. These calculations are vital for rationalizing experimental outcomes and for designing more efficient synthetic routes.
| Reaction Step | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 (TS1) | +15.5 | First energy barrier |
| Intermediate | -5.2 | A stable intermediate species |
| Transition State 2 (TS2) | +12.8 | Second energy barrier |
| Products | -18.7 | Final products |
Values are hypothetical and for illustrative purposes.
Many reactions can yield multiple products (isomers). Computational chemistry is a powerful tool for predicting which isomer is most likely to form.
Regioselectivity is predicted by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation energy is kinetically favored and will produce the major product. For instance, in an electrophilic addition to the furan ring, calculations can determine whether the attack is more likely at the C3 or C4 position by comparing the energies of the respective transition states.
Stereoselectivity is predicted by analyzing the transition state energies for pathways that lead to different stereoisomers (e.g., enantiomers or diastereomers). A significant energy difference between these transition states indicates that one stereoisomer will be formed in excess. This is crucial for reactions involving the creation of new chiral centers.
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant.
These calculations allow researchers to analyze how the solvent stabilizes or destabilizes reactants, transition states, and products. For reactions involving charged or highly polar species, the choice of solvent can dramatically alter the activation energy. For example, a polar solvent might stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction compared to the same reaction in a non-polar solvent or in the gas phase.
| Solvent | Dielectric Constant (ε) | Calculated Ea (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 22.5 |
| Toluene | 2.4 | 20.1 |
| Acetonitrile | 37.5 | 16.8 |
| Water | 78.4 | 15.2 |
Values are hypothetical and for illustrative purposes.
Influence of Ring Strain on Reactivity
The reactivity of azetidines is predominantly driven by the considerable ring strain inherent in the four-membered ring structure. researchgate.netnumberanalytics.com This strain, which is significantly higher than that of larger, more stable five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), makes azetidines susceptible to a variety of ring-opening reactions. researchgate.net The parent azetidine molecule possesses a ring strain energy of approximately 25.4 kcal/mol. researchgate.net This value serves as a crucial benchmark for understanding the energetic landscape of substituted derivatives such as this compound.
Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type remains the same on both the reactant and product sides. For azetidine, a simple isodesmic reaction would be:
Azetidine + 2 CH4 → CH3-CH2-NH2 + CH3-CH2-CH3
The enthalpy change of this reaction, calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations, provides an estimate of the ring strain energy.
Homodesmotic and Hyperhomodesmotic Reactions: These are more sophisticated models that provide a more accurate quantification of strain by preserving not only the bond types but also the hybridization states of the atoms and the number of C-H bonds.
The presence of the (5-Bromofuran-2-yl)methoxy substituent at the 3-position is expected to modulate the strain energy of the parent azetidine ring. The substituent's influence can be dissected into several components:
Steric Effects: The bulkiness of the substituent can introduce additional strain through steric interactions with the rest of the ring. However, given the flexibility of the ether linkage, significant steric hindrance is not anticipated to be the dominant factor.
To illustrate the range of calculated strain energies in related four-membered rings, the following table presents data for azetidine and other relevant heterocycles.
| Compound | Ring Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Azetidine | ~25.4 | researchgate.net |
| Cyclobutane (B1203170) | ~26.4 | bris.ac.uk |
| Oxetane | ~25.5 | bris.ac.uk |
| Thietane | ~19.8 | bris.ac.uk |
This table is interactive. Click on the headers to sort the data.
The computed ring strain is a powerful predictor of the chemical reactivity of azetidines. A higher ring strain energy generally correlates with a greater propensity for reactions that lead to the opening of the four-membered ring, as this relieves the inherent strain. researchgate.netnumberanalytics.com For this compound, the strain energy dictates its susceptibility to various chemical transformations.
Nucleophilic Ring-Opening Reactions: Azetidines are known to undergo nucleophilic ring-opening reactions, often requiring activation by a Lewis acid or quaternization of the ring nitrogen. nih.gov The attack of a nucleophile typically occurs at one of the carbon atoms adjacent to the nitrogen, leading to cleavage of a C-N bond. The regioselectivity of this attack in an unsymmetrically substituted azetidine is influenced by both electronic and steric factors. In the case of this compound, the substituent at the 3-position is not directly attached to the carbons flanking the nitrogen atom, suggesting that nucleophilic attack would likely occur at the C2 or C4 positions, similar to the parent azetidine.
Thermal and Photochemical Reactions: The strain within the azetidine ring can also be released through thermal or photochemical means. These reactions can lead to a variety of products, including larger heterocyclic rings or acyclic compounds. Computational models can predict the activation barriers for these processes, providing insight into the required reaction conditions and the likely product distributions.
Influence of the Substituent on Reactivity: The (5-Bromofuran-2-yl)methoxy substituent can influence the reactivity of the azetidine ring in several ways:
Electronic Effects on the Nitrogen Atom: The ether oxygen in the substituent can have a modest electron-withdrawing inductive effect, which could influence the basicity and nucleophilicity of the azetidine nitrogen. This, in turn, can affect the ease of N-protonation or N-alkylation, which are often key steps in initiating ring-opening reactions. nih.gov
Participation in Reaction Mechanisms: While not directly attached to the reactive centers for a typical ring-opening, the substituent could potentially participate in more complex reaction pathways, for example, through intramolecular interactions or by influencing the stability of reaction intermediates.
The following table summarizes the general correlation between ring strain and the expected reactivity patterns for azetidines.
| Ring Strain | General Reactivity Pattern | Examples of Reactions |
|---|---|---|
| High (~25 kcal/mol) | Prone to ring-opening reactions to relieve strain. | Nucleophilic attack, thermal rearrangement, acid-catalyzed hydrolysis. |
| Moderate | Ring is more stable but can be opened under specific conditions. | Reactions requiring activation (e.g., with strong electrophiles). |
| Low (<10 kcal/mol) | Ring is relatively inert; resembles acyclic amines in reactivity. | Substitution reactions on the ring without ring-opening. |
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Derivatives
Influence of Azetidine (B1206935) Scaffold Modifications on Molecular Properties
Systematic investigation of substituent effects on azetidine ring properties.
The introduction of substituents onto the azetidine ring can profoundly alter the physicochemical and biological properties of the parent compound. The nature, size, and position of these substituents are critical in determining their effect. For instance, the incorporation of small alkyl groups can enhance lipophilicity, potentially improving membrane permeability. Conversely, the addition of polar functional groups, such as hydroxyl or amino groups, can increase hydrophilicity and provide new hydrogen bonding opportunities with target proteins.
A systematic investigation would involve the synthesis of a library of analogs with varying substituents at different positions of the azetidine ring. For example, substitution at the 1-position (the nitrogen atom) or the 2- and 4-positions could be explored. The impact of these modifications on properties such as solubility, metabolic stability, and target affinity would then be evaluated.
Table 1: Hypothetical Substituent Effects on Azetidine Ring Properties
| Substituent Position | Substituent Type | Predicted Effect on Lipophilicity | Predicted Effect on Hydrogen Bonding Potential |
| 1-position (N) | Methyl | Increase | Decrease |
| 1-position (N) | Acetyl | Neutral/Slight Increase | Decrease (acceptor only) |
| 2-position | Hydroxyl | Decrease | Increase (donor and acceptor) |
| 2-position | Fluoro | Neutral/Slight Increase | Decrease |
| 3-position | Amino | Decrease | Increase (donor) |
| 4-position | Carboxyl | Decrease | Increase (donor and acceptor) |
Role of azetidines as structural motifs in molecular recognition and binding interactions.
Azetidines serve as important structural motifs that can engage in a variety of non-covalent interactions crucial for molecular recognition. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while N-H groups in unsubstituted or monosubstituted azetidines can act as hydrogen bond donors. The rigid nature of the four-membered ring can pre-organize substituents in a defined spatial orientation, which can lead to more favorable binding entropy upon interaction with a biological target. nih.gov
The azetidine ring can also serve as a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or pyrrolidine (B122466), offering a different conformational profile and vector orientation for appended functional groups. researchgate.net This can be a valuable strategy for escaping patent protection on existing drug classes or for improving pharmacokinetic properties. The unique bond angles and torsional strain of the azetidine ring can also influence the electronics and reactivity of adjacent functional groups, which can be exploited in the design of targeted covalent inhibitors.
Modulations of the 5-Bromofuran Moiety
The 5-bromofuran moiety is another key component of the lead compound that can be systematically modified to tune its properties. Furan (B31954) rings are common in bioactive molecules and can participate in various interactions. researchgate.net
Impact of halogen substitution on electronic properties and interaction profiles.
The bromine atom at the 5-position of the furan ring significantly influences the electronic character of the ring. As an electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence the molecule's ability to participate in pi-stacking or cation-pi interactions. Halogen atoms, particularly bromine and iodine, are also known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity. acs.org
Systematic replacement of the bromine atom with other halogens (fluorine, chlorine, iodine) would allow for a fine-tuning of the electronic and steric properties of the furan ring. nih.gov For example, fluorine is highly electronegative but has a small van der Waals radius, while iodine is more polarizable and a stronger halogen bond donor.
Table 2: Predicted Impact of Halogen Substitution on the 5-Furan Position
| Halogen Substituent | Electronegativity (Pauling Scale) | Polarizability (ų) | Potential for Halogen Bonding |
| Fluorine (F) | 3.98 | 0.56 | Weak |
| Chlorine (Cl) | 3.16 | 2.18 | Moderate |
| Bromine (Br) | 2.96 | 3.05 | Strong |
| Iodine (I) | 2.66 | 4.7 | Very Strong |
Exploration of furan ring variations for diversified molecular interactions.
Beyond halogen substitution, the furan ring itself can be replaced with other five- or six-membered aromatic or heteroaromatic rings to explore different interaction profiles. For example, replacing the furan with a thiophene (B33073) ring could alter the geometry and electronic distribution of the molecule, potentially leading to new interactions with the target. Similarly, replacement with a pyridine (B92270) or pyrimidine (B1678525) ring would introduce additional hydrogen bond acceptors.
Linker Region Modifications and their Impact
The length and flexibility of the linker are key parameters to investigate. A longer, more flexible linker could allow the molecule to adopt a wider range of conformations, which might be beneficial for binding to a flexible active site. Conversely, a shorter or more rigid linker could pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. acs.org
Introducing different functional groups into the linker can also provide additional points of interaction. For example, incorporating an amide or an ester group could introduce hydrogen bond donors and acceptors. mdpi.com The stereochemistry of the linker is also a critical consideration, as different stereoisomers can exhibit vastly different biological activities.
Table 3: Potential Linker Modifications and Their Predicted Impact
| Linker Modification | Predicted Impact on Flexibility | Predicted Impact on Polarity | Potential for New Interactions |
| Ethoxy (-OCH2CH2-) | Increased | Similar | - |
| Propoxy (-OCH2CH2CH2-) | Further Increased | Similar | - |
| Amide (-CONH-) | Decreased (more rigid) | Increased | Hydrogen bonding |
| Ester (-COO-) | Decreased (more rigid) | Increased | Hydrogen bonding (acceptor only) |
| Introduction of a chiral center | No change | No change | Stereospecific interactions |
Effects of variations in the length and flexibility of the methoxy (B1213986) bridge.
Key Research Findings:
Optimal Linker Length: Studies on various classes of receptor ligands and enzyme inhibitors have demonstrated that an optimal linker length is often required for maximal biological activity. A linker that is too short may prevent the key pharmacophoric elements (in this case, the furan and azetidine rings) from reaching their respective binding pockets simultaneously. Conversely, an overly long linker can introduce excessive conformational flexibility, leading to an entropic penalty upon binding and a decrease in affinity.
Flexibility and Rigidity: The flexibility of the linker is another critical parameter. While a certain degree of flexibility can allow the molecule to adopt an optimal conformation for binding, excessive flexibility can be detrimental. Introducing rigidity into the linker, for example, by incorporating double bonds or small rings, can pre-organize the molecule into a more bioactive conformation, thereby enhancing its potency.
| Linker Modification | Potential Effect on Molecular Properties | Anticipated Impact on Biological Activity |
| Shortening the bridge (e.g., methylene) | Decreased distance between furan and azetidine rings, reduced flexibility. | May enhance or diminish activity depending on the target's binding site geometry. |
| Lengthening the bridge (e.g., ethoxy, propoxy) | Increased distance and flexibility. | Could allow for interaction with more distant binding pockets but may decrease affinity due to entropic loss. |
| Introducing rigidity (e.g., double bond) | Restricted conformational freedom. | Potentially increases binding affinity by reducing the entropic penalty of binding. |
Stereochemical implications of linker modifications on overall molecular geometry.
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For derivatives of 3-[(5-Bromofuran-2-yl)methoxy]azetidine, the introduction of stereocenters, particularly within the linker or at the point of attachment to the azetidine ring, can have profound effects on the molecule's three-dimensional shape and, consequently, its biological activity.
Key Research Findings:
Enantiomeric Differentiation: It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent (the eutomer) while the other may be less active or even contribute to off-target effects (the distomer). Studies on stereoisomers of azetidine-2,3-dicarboxylic acids have demonstrated that different stereoisomers exhibit varied affinities for NMDA receptors. nih.gov
Diastereomeric Effects: When multiple stereocenters are present, diastereomers can have distinct physicochemical properties and biological activities due to their different spatial arrangements of atoms. The synthesis of the four stereoisomers of a histamine (B1213489) H3 receptor antagonist containing a bipyrrolidinyl moiety highlighted that one stereoisomer displayed superior in vitro affinity.
| Stereochemical Feature | Impact on Molecular Geometry | Potential Consequence for Biological Activity |
| Chirality at the azetidine 3-position | Defines the spatial orientation of the (5-Bromofuran-2-yl)methoxy substituent. | Can lead to stereospecific interactions with the target, resulting in significant differences in potency between enantiomers. |
| Chirality within the linker | Introduces specific torsional angles and spatial arrangements of the furan and azetidine rings. | Can influence the overall shape of the molecule, favoring or disfavoring binding to a specific target. |
Rational Design Strategies for Enhanced Molecular Functionality
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. For derivatives of this compound, a combination of computational and experimental approaches can be employed to guide the design of molecules with improved potency, selectivity, and pharmacokinetic properties.
Application of computational tools in guiding SAR investigations.
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These methods allow for the in silico evaluation of potential drug candidates, thereby prioritizing synthetic efforts and accelerating the design-synthesis-test cycle.
Key Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can help to visualize how modifications to the furan ring, the azetidine moiety, or the methoxy linker affect the binding mode and affinity. For instance, docking studies of furan-azetidinone hybrids have been used to predict their potential as inhibitors of E. coli enzymes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. By developing a QSAR model for this chemical series, it would be possible to predict the activity of unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event than static docking poses.
Integration of fragment-based and scaffold-hopping approaches.
Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel chemical entities with desired biological activities.
Key Strategies:
Fragment-Based Drug Discovery (FBDD): In an FBDD approach, small molecular fragments (typically with molecular weights < 300 Da) are screened for weak binding to the target. Promising fragments can then be grown, linked, or merged to generate more potent lead compounds. The 3-methoxyazetidine (B35406) and 5-bromofuran-2-yl-methanol moieties could be considered as starting fragments for the discovery of new bioactive molecules.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active molecule with a structurally different moiety while retaining the key pharmacophoric features. For this compound, one could envision replacing the azetidine ring with other small, strained heterocycles or replacing the furan ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially improve properties like metabolic stability or solubility. The development of 3-hydroxymethyl-azetidine derivatives as polymerase theta inhibitors showcases the use of azetidine as a bio-isostere of pyrrolidin-3-ol. nih.gov
Derivatization and Diversification Strategies
The chemical structure of this compound offers several opportunities for derivatization and diversification, allowing for the systematic exploration of chemical space around this core scaffold.
Post-synthetic modification of this compound.
Post-synthetic modification refers to the chemical transformation of a core molecule at a late stage of the synthetic sequence. This approach is highly efficient for generating a library of analogs from a common intermediate.
Potential Modification Sites:
Synthesis of Compound Libraries for Comprehensive SAR Exploration
The systematic exploration of the structure-activity relationship (SAR) for a given chemical scaffold is fundamental to modern medicinal chemistry. For the lead compound this compound, the generation of a diverse chemical library is a critical step in identifying key structural motifs responsible for biological activity and optimizing properties such as potency and selectivity. The synthesis of such a library is strategically designed around the chemical handles present in the core structure, allowing for parallel and combinatorial approaches to generate a wide array of analogs efficiently.
The primary points for diversification on the this compound scaffold are the azetidine nitrogen (N-1 position) and the C-5 position of the furan ring, which is activated for cross-coupling reactions by the bromo substituent. A general strategy involves synthesizing a common intermediate, either the core scaffold itself or a protected version, which is then subjected to various diversification reactions.
Library Synthesis via N-1 Position Diversification
The secondary amine of the azetidine ring is an ideal site for introducing a wide range of substituents (R¹) to probe the steric and electronic requirements of the target binding site. A library of N-substituted analogs can be readily prepared from the parent this compound core using high-throughput parallel synthesis techniques. Common derivatization reactions include:
Reductive Amination: Reaction with a diverse set of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields N-alkylated derivatives.
Acylation/Sulfonylation: Treatment with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) provides amides and sulfonamides, introducing different functionalities and hydrogen-bonding capabilities.
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates allows for the synthesis of N-ureas and N-carbamates, respectively.
These reactions are typically robust, high-yielding, and amenable to automated parallel synthesis platforms, allowing for the rapid generation of hundreds of distinct compounds from a common starting material.
Table 1: Representative Library for Diversification at the Azetidine N-1 Position (R¹) This table illustrates a virtual library of compounds based on the this compound scaffold, showcasing potential modifications at the R¹ position.
| Compound ID | R¹ Substituent | R¹ Chemical Name | Reaction Type |
| LIB-A-001 | -CH₂-Ph | Benzyl (B1604629) | Reductive Amination |
| LIB-A-002 | -C(O)-Ph | Benzoyl | Acylation |
| LIB-A-003 | -SO₂-Ph | Phenylsulfonyl | Sulfonylation |
| LIB-A-004 | -CH₂-c-Pr | Cyclopropylmethyl | Reductive Amination |
| LIB-A-005 | -C(O)NH-Ph | Phenylurea | Isocyanate Addition |
| LIB-A-006 | -CH₂(pyridin-4-yl) | 4-Picolyl | Reductive Amination |
| LIB-A-007 | -C(O)CH₃ | Acetyl | Acylation |
| LIB-A-008 | -SO₂CH₃ | Mesyl | Sulfonylation |
Library Synthesis via Furan C-5 Position Diversification
The bromine atom on the furan ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups (R²). The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for library synthesis due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a large and diverse collection of boronic acids and esters. mdpi.com
Starting from the this compound core (or an N-protected version), a library of C-5 substituted furan analogs can be synthesized. This strategy allows for the exploration of how modifications to this region of the molecule impact target engagement, potentially by interacting with adjacent pockets or surfaces of a binding site.
Table 2: Representative Library for Diversification at the Furan C-5 Position (R²) This table presents a virtual library of compounds designed to explore the SAR at the R² position of the furan ring, using cross-coupling chemistry.
| Compound ID | R² Substituent | R² Chemical Name | Coupling Partner Type |
| LIB-F-001 | Phenyl | Phenyl | Phenylboronic acid |
| LIB-F-002 | 4-Fluorophenyl | 4-Fluorophenyl | 4-Fluorophenylboronic acid |
| LIB-F-003 | Pyridin-3-yl | Pyridin-3-yl | Pyridine-3-boronic acid |
| LIB-F-004 | Thiophen-2-yl | Thiophen-2-yl | Thiophene-2-boronic acid |
| LIB-F-005 | 4-Methoxyphenyl | 4-Methoxyphenyl | 4-Methoxyphenylboronic acid |
| LIB-F-006 | Pyrimidin-5-yl | Pyrimidin-5-yl | Pyrimidine-5-boronic acid |
| LIB-F-007 | 3-Cyanophenyl | 3-Cyanophenyl | 3-Cyanophenylboronic acid |
| LIB-F-008 | N-methyl-pyrazol-4-yl | N-methyl-pyrazol-4-yl | N-methylpyrazole-4-boronic acid |
Combinatorial Synthesis for Comprehensive SAR
A truly comprehensive exploration of the SAR landscape is achieved by employing a combinatorial approach that simultaneously varies substituents at both the azetidine nitrogen (R¹) and the furan C-5 position (R²). This can be accomplished in two primary ways:
Sequential Diversification: A library of N-substituted analogs (Table 1) is first synthesized. Each of these compounds is then used as a substrate in a second round of parallel synthesis employing Suzuki coupling to introduce the R² diversity.
Convergent Synthesis: A library of N-substituted 3-methoxyazetidine building blocks is prepared, and separately, a library of (5-substituted-furan-2-yl)methanols is synthesized via Suzuki coupling. The two libraries are then combined through a final etherification step to generate the full combinatorial matrix of products.
This matrix-based approach allows for the efficient generation of a large and highly diverse library of compounds. The resulting SAR data can reveal not only the independent contributions of the R¹ and R² groups but also any synergistic or antagonistic effects between them, providing a deep understanding of the structural requirements for biological activity. Such a data-driven approach is essential for guiding the design of next-generation compounds with improved profiles. nih.gov
Advanced Applications and Future Research Directions
Role as a Building Block in Complex Organic Synthesis
The intrinsic reactivity of the azetidine (B1206935) ring, coupled with the versatile chemistry of the bromofuran group, makes this compound a powerful intermediate for constructing complex molecules. medwinpublishers.com The strain inherent in the four-membered ring facilitates ring-opening reactions, while the furan (B31954) ring offers multiple sites for functionalization. rsc.org
The 3-[(5-Bromofuran-2-yl)methoxy]azetidine core is an ideal starting point for creating libraries of multi-substituted hybrid compounds. The azetidine nitrogen can be functionalized through various N-alkylation or N-acylation reactions. Concurrently, the bromine atom on the furan ring serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl substituents.
Furthermore, electrophilic substitution reactions on the furan ring or metallation followed by quenching with electrophiles can introduce additional functional groups. This dual reactivity enables a modular approach to synthesizing complex structures. A notable example in the broader field is the synthesis of spirocyclic systems combining azetidine and furan-containing pyrimidine (B1678525) rings, which have shown significant biological activity. mdpi.com This highlights the potential for creating diverse and complex scaffolds from azetidine-furan precursors. mdpi.com
| Synthetic Strategy | Target Moiety | Potential Reactions | Expected Outcome |
| N-Functionalization | Azetidine Ring | Acylation, Reductive Amination, Alkylation | Introduction of diverse substituents on the nitrogen atom, modulating solubility and biological interactions. |
| Cross-Coupling | Bromofuran Ring | Suzuki, Stille, Heck, Sonogashira couplings | C-C bond formation to introduce aryl, vinyl, or alkynyl groups at the 5-position of the furan. |
| Electrophilic Substitution | Furan Ring | Nitration, Halogenation, Friedel-Crafts | Introduction of functional groups at the vacant positions of the furan ring. |
| Strain-Release Ring Opening | Azetidine Ring | Nucleophilic attack | Formation of functionalized acyclic amine derivatives. rsc.org |
This table outlines potential synthetic modifications to the this compound scaffold.
Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis. bham.ac.uk The rigid, four-membered ring can create a well-defined steric environment around a metal center, which is crucial for inducing enantioselectivity. The synthesis of chiral azetidin-2-one (B1220530) derivatives as tubulin polymerization inhibitors demonstrates the importance of chirality in designing biologically active molecules. nih.gov
The this compound scaffold can be developed into novel chiral ligands. By starting with or creating a chiral azetidine core, the furan moiety can be further elaborated to introduce additional coordinating groups or sterically demanding substituents. For instance, the bromine atom could be replaced with a phosphine (B1218219) group or another heteroatomic substituent capable of coordinating to a metal. The combination of the azetidine nitrogen and a functional group on the furan side chain could lead to new bidentate or tridentate chiral ligands for asymmetric catalysis. researchmap.jp Computational and experimental studies on other chiral azetidines have provided models for understanding how the ligand structure controls selectivity. rsc.org
Potential for Integration into Advanced Materials and Catalysis
The structural and electronic properties of azetidine derivatives make them promising candidates for applications in materials science and catalysis, areas where their coordination chemistry is relatively unexplored. researchmap.jp
Azetidine-containing molecules have proven to be effective ligands for various metal catalysts, particularly palladium. bham.ac.ukmdpi.com These ligands have been used in important reactions such as Suzuki-Miyaura and Sonogashira couplings. researchmap.jp The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the ligand's steric and electronic properties.
For this compound, the azetidine nitrogen and the oxygen atoms of the ether linkage and the furan ring could act as multiple coordination sites, potentially forming stable complexes with various transition metals. frontiersin.orgnih.gov The resulting metal complexes could exhibit novel catalytic activities. The rigidity of the azetidine ring combined with the electronic characteristics of the bromofuran moiety could lead to catalysts with unique reactivity and selectivity. researchmap.jp
| Metal Center | Potential Catalytic Application | Role of Azetidine-Furan Ligand |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the metal center, influence reductive elimination. mdpi.com |
| Copper (Cu) | Click chemistry, Henry reactions | Create a chiral environment for asymmetric synthesis. nih.gov |
| Zinc (Zn) | Addition reactions to aldehydes | Form chiral complexes to induce enantioselectivity. bham.ac.uk |
| Platinum (Pt) | Hydrosilylation, therapeutic applications | Form stable square-planar complexes. nih.gov |
This table summarizes the potential applications of metal complexes incorporating azetidine-furan ligands.
The high ring strain energy of the azetidine ring makes it a desirable component in the design of energetic materials. acs.orgnih.gov The introduction of explosophoric groups, such as nitro groups (-NO₂), onto the azetidine scaffold can result in compounds with high densities and detonation performance. rsc.orgresearchgate.net Well-known energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ) showcase the potential of this four-membered ring system. rsc.org
Methodological Advancements in Heterocyclic Chemistry
The synthesis of substituted azetidines has historically been challenging due to unfavorable ring strain. medwinpublishers.comnih.gov However, recent methodological advancements are making these valuable building blocks more accessible. rsc.org Modern techniques such as visible-light-mediated aza Paternò-Büchi reactions, photocatalytic radical strategies, and strain-release-driven multicomponent syntheses have expanded the toolkit for creating densely functionalized azetidines. acs.orgresearchgate.netnih.gov
Future research on this compound and its derivatives will likely benefit from and contribute to these advancements. For example, developing more efficient, stereoselective syntheses of the core structure would be a significant step forward. Furthermore, exploring novel ring-opening reactions or rearrangements of the azetidine-furan scaffold could lead to the discovery of new heterocyclic systems. researchgate.netresearchgate.net The application of C-H activation techniques to directly functionalize the azetidine or furan ring would represent a highly atom-economical approach to creating molecular diversity. rsc.org These methodological pursuits not only enhance the utility of this specific compound but also enrich the broader field of heterocyclic chemistry.
Emerging Areas of Research
Beyond synthesis, the unique combination of the strained azetidine and the reactive bromofuran motifs opens up new avenues for research into its reactivity and application in modern chemical technologies.
The interplay between the electron-rich furan ring and the strained azetidine ring could lead to novel reactivity. The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a productive pathway for further functionalization. rsc.orgnih.gov
Future studies might investigate:
Strain-Release Functionalization: The azetidine ring can be opened by various nucleophiles. The furan moiety itself, or a derivative, could potentially act as an intramolecular nucleophile under specific conditions, leading to complex fused or spirocyclic ring systems.
Cross-Coupling Reactions: The 5-bromo substituent on the furan ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This would allow for the late-stage functionalization of the molecule, enabling the rapid synthesis of a library of analogs for biological screening. The azetidine nitrogen could act as a directing group in some of these transformations.
Furan Ring Reactivity: Furans can participate in cycloaddition reactions, such as the Diels-Alder reaction. The initial product of furan oxidation is the reactive intermediate cis-2-butene-1,4-dial, which can react with various cellular nucleophiles. nih.gov The reactivity of the furan ring within this specific molecular context could be exploited for applications in chemical biology or materials science.
Modern chemical synthesis places a strong emphasis on sustainability and process safety. rsc.orgnih.govbenthamscience.com Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers significant advantages, especially for managing reactive intermediates and improving scalability. uniba.itacs.orgnih.gov
Flow Chemistry for Azetidine Synthesis: The synthesis of azetidines can involve unstable intermediates, such as lithiated species, which are often generated at very low temperatures (-78 °C) in batch processes. acs.org Flow microreactors allow for precise control over reaction time and temperature, enabling the safe handling of these intermediates at higher temperatures (e.g., -50 °C) and with significantly shorter residence times. uniba.itacs.org A continuous flow synthesis of a key precursor to this compound could improve the safety, efficiency, and scalability of the process. uniba.it
The following table illustrates a hypothetical optimization of a lithiation/functionalization step in flow, based on published procedures for related systems. uniba.it
| Entry | Residence Time (ms) | Temperature (°C) | Equivalents of Reagent | Yield of Product (%) |
|---|---|---|---|---|
| 1 | 330 | -78 (Batch) | 1.5 | 64 |
| 2 | 330 | -50 (Flow) | 1.5 | 68 |
| 3 | 82 | -50 (Flow) | 1.5 | 85 |
| 4 | 82 | -30 (Flow) | 1.5 | 72 (clogging observed) |
Data is conceptual and for illustrative purposes based on findings reported in the literature. uniba.it
Sustainable Synthesis Principles: Future work will also focus on incorporating green chemistry principles into the synthesis. acs.orgmdpi.com This includes the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which is a safer and more sustainable alternative to solvents like THF or 2-MeTHF. uniba.itacs.org Additionally, developing catalytic methods that reduce waste and energy consumption will be a key goal. rsc.org
Q & A
Q. How can the synthesis of 3-[(5-Bromofuran-2-yl)methoxy]azetidine be optimized to improve yield and purity?
- Methodological Answer : Optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, coupling the bromofuran moiety to the azetidine ring via nucleophilic substitution may require polar aprotic solvents (e.g., DMF) and a base like K₂CO₃ to deprotonate the hydroxyl group. Monitoring reaction progress using TLC or HPLC can identify incomplete conversions or side products. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization can enhance purity. Yield improvements may involve protecting group strategies for the azetidine nitrogen to prevent undesired side reactions .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the structure by identifying protons and carbons in the azetidine and bromofuran moieties. For example, the methoxy group (OCH₂) typically resonates at ~3.5–4.0 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight and verifies the molecular formula.
- HPLC-PDA : Assesses purity by detecting UV-active impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR signals) for this compound be resolved?
- Methodological Answer : Ambiguities often arise from overlapping signals or dynamic effects. Solutions include:
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon couplings to assign signals definitively. For instance, HMBC can confirm connectivity between the methoxy group and the azetidine ring.
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare them with experimental data .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies : Measure hydrolysis rates (pH-dependent), photolysis under UV/visible light, and biodegradation using OECD 301 guidelines.
- Field Studies : Use randomized block designs (as in ) to assess soil adsorption and leaching potential. Split-plot setups can isolate variables like soil type and moisture.
- Long-Term Monitoring : Track bioaccumulation in model organisms (e.g., Daphnia magna) and abiotic compartments (water, sediment) using LC-MS/MS .
Q. How can researchers investigate the biological activity of this compound in drug discovery?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays.
- Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) to prioritize targets.
- ADME-Tox Profiling : Assess metabolic stability (microsomal assays), permeability (Caco-2 cells), and cytotoxicity (MTT assay).
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the bromofuran or azetidine groups to identify key pharmacophores .
Q. What strategies mitigate side reactions during cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance selectivity for Suzuki-Miyaura couplings.
- Protecting Groups : Temporarily block reactive sites (e.g., azetidine nitrogen with Boc groups) to prevent undesired bond formation.
- Reaction Monitoring : In situ IR or GC-MS detects intermediates and guides stoichiometric adjustments.
- Solvent Screening : Test low-coordinating solvents (toluene) to reduce catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
